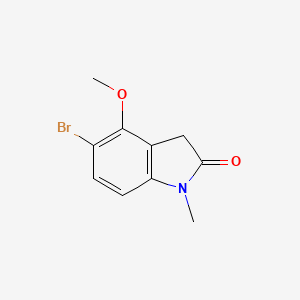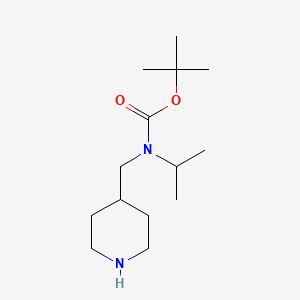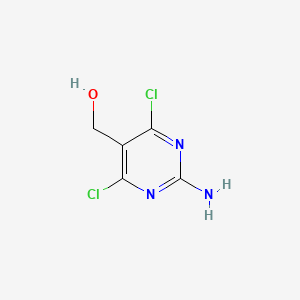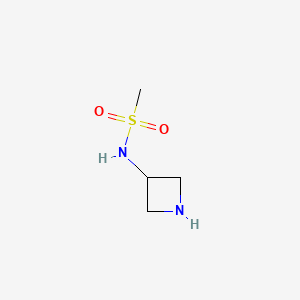
N-(azetidin-3-yl)methanesulfonamide
Übersicht
Beschreibung
“N-(azetidin-3-yl)methanesulfonamide” is a chemical compound with the molecular formula C4H10N2O2S . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The InChI code for “N-(azetidin-3-yl)methanesulfonamide” is1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H . This code represents the molecular structure of the compound. The SMILES string representation is O=S(NC1CCN1)(C)=O.Cl . Physical And Chemical Properties Analysis
“N-(azetidin-3-yl)methanesulfonamide” is a solid compound . It has a molecular weight of 150.2 g/mol. The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
N-(methanesulfonyl)azetidine, a related compound to N-(azetidin-3-yl)methanesulfonamide, has been investigated for its polymerization properties. It polymerizes anionically via ring-opening at high temperatures to form p(MsAzet) and undergoes spontaneous activated monomer anionic polymerization at room temperature to form p(N-K-MsAzet). This material exhibits interesting structural properties, as the sulfonyl groups are incorporated into the polymer backbone, resulting in structures similar to polyamides but with sulfonylamides replacing the carboxamides. These polymers can be further modified, for example, by reacting p(N-K-MsAzet) with MeOH to produce p(N-H-MsAzet), a semicrystalline polymer, or with benzyl bromide to produce amorphous p(N-Bn-MsAzet) (Reisman et al., 2020).
Molecular Structure and Bonding
The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, another derivative, have been studied. It's noted for forming cyclic dimers in inert solvents and chain associates in crystals via hydrogen bonding. The molecular structure is influenced by the topology of hydrogen bonds, with the carbonyl group undergoing protonation only by very strong trifluoromethanesulfonic acid (Sterkhova et al., 2014).
Catalytic and Synthetic Applications
Derivatives of N-(azetidin-3-yl)methanesulfonamide have been used as ligands for metal-mediated catalytic asymmetric synthesis. For example, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide has shown to be particularly effective for the addition of alkylzinc reagents to aliphatic aldehydes, resulting in high enantiomeric excess, demonstrating its potential in stereocontrolled synthetic chemistry (Wipf & Wang, 2002).
Antibacterial Research
The synthesis and antibacterial activity of (7S)-7-sulfur-azetidin-3-yl lincomycin derivatives, another group of related compounds, have been studied. These derivatives have shown moderate antibacterial activity against certain strains of Streptococcus, indicating potential for antibacterial drug development (Kumura et al., 2016).
Safety And Hazards
The compound is classified as an eye irritant and skin sensitizer . The hazard statements associated with it are H317 - H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
N-(azetidin-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKHDIBLFHELCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)methanesulfonamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

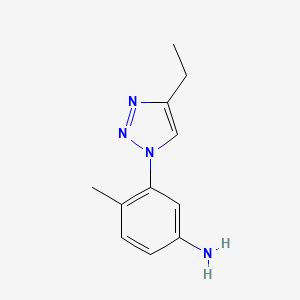
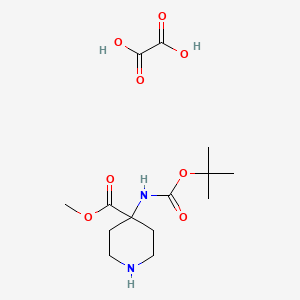
![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)
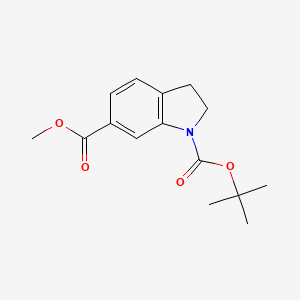


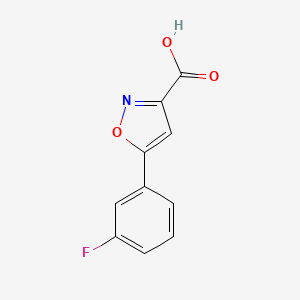

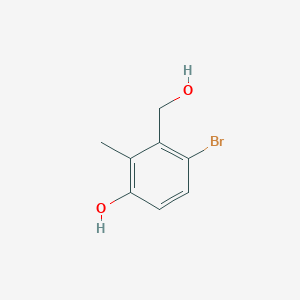
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)
